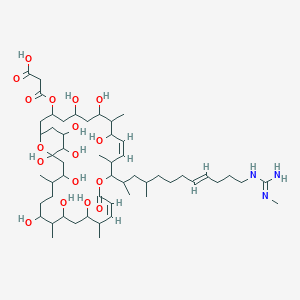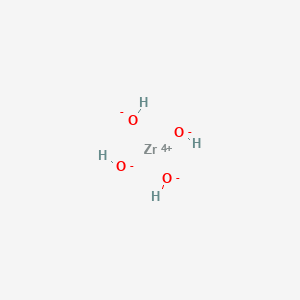![molecular formula C13H9ClN2O3 B077779 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid CAS No. 67232-57-9](/img/structure/B77779.png)
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid, also known as CPBA, is a chemical compound with the molecular formula C13H9ClN2O3. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CPBA is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid works by activating oxygen molecules, which allows for the oxidation of various organic compounds. This process is facilitated by the presence of the chlorine and carbamoyl groups in the this compound molecule, which provide the necessary electron-withdrawing and electron-donating properties.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines in cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid has several advantages in laboratory experiments. It is a stable and readily available reagent that can be easily synthesized in large quantities. This compound is also highly selective and can be used in a wide range of chemical reactions.
However, this compound also has some limitations. It is relatively expensive compared to other reagents and can be challenging to handle due to its low solubility in water. This compound also has limited solubility in some organic solvents, which can affect its effectiveness in certain reactions.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid. One area of interest is the development of new synthetic methods that utilize this compound as a catalyst. Another potential application is the use of this compound in the production of pharmaceuticals and other high-value chemicals. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in medicine and biotechnology.
Synthesemethoden
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid can be synthesized through a multistep process involving the reaction of 2-aminopyridine with phthalic anhydride, followed by chlorination and carbamoylation. The resulting product is then purified through recrystallization to obtain high-purity this compound.
Wissenschaftliche Forschungsanwendungen
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid has been extensively used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis, particularly in the preparation of amides and esters. This compound has also been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the synthesis of heterocycles.
Eigenschaften
CAS-Nummer |
67232-57-9 |
|---|---|
Molekularformel |
C13H9ClN2O3 |
Molekulargewicht |
276.67 g/mol |
IUPAC-Name |
2-[(5-chloropyridin-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H9ClN2O3/c14-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)13(18)19/h1-7H,(H,18,19)(H,15,16,17) |
InChI-Schlüssel |
FZEBFZIXDIDHNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















